molecular formula C12H20O B8553826 1-Cyclohexyl-5-hexen-2-one

1-Cyclohexyl-5-hexen-2-one

Cat. No.: B8553826
M. Wt: 180.29 g/mol
InChI Key: YRUGIBNTCTXALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-5-hexen-2-one is an organic compound that belongs to the class of ketones It is characterized by a cyclohexylmethyl group attached to a 3-butenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-5-hexen-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methyllithium in anhydrous 1,2-dimethoxyethane. The reaction mixture is heated to reflux, and the resulting lithium cyclohexanecarboxylate is further reacted with methyllithium to yield the desired ketone .

Industrial Production Methods

Industrial production of cyclohexylmethyl 3-butenyl ketone typically involves the oxidation of cyclohexane or alkylcyclohexane, hydrogenation of phenols, and alkylation of cyclohexanone. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-hexen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-Cyclohexyl-5-hexen-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of cyclohexylmethyl 3-butenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological processes and result in specific physiological effects .

Comparison with Similar Compounds

1-Cyclohexyl-5-hexen-2-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of cyclohexylmethyl 3-butenyl ketone.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclohexylhex-5-en-2-one

InChI

InChI=1S/C12H20O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h2,11H,1,3-10H2

InChI Key

YRUGIBNTCTXALD-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CC1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-cyclohexyl-5-hexen-2-ol (2.75 g, 15 mmol; prepared according to X. Wang et al, in Org. Lett., 2003, 5, 2699, supplementary materials) in CH2Cl2 (5 ml) was added to a suspension of PCC (4.9 g, 22 mmol) and Celite® (7.35 g) in CH2Cl2 (70 ml) at 20°. After 4 hours at that temperature, 10 mol % of PCC was added and after a supplementary hour Et2O was added and the reaction filtrated over SiO2 before to be concentrated. Purification by chromatography on silica with cyclohexane/AcOEt 95:5 afforded the desired ketone in 73% yield.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

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